3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Kinase inhibitor selectivity Regioisomerism p38α MAPK

3-(2-Bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152666-22-2) is a trisubstituted 5-aminopyrazole derivative with molecular formula C₁₁H₁₂BrN₃O and molecular weight 282.14 g/mol. The compound features a 1-methyl-1H-pyrazol-5-amine core bearing a 2-bromo-5-methoxyphenyl substituent at the 3-position of the pyrazole ring.

Molecular Formula C11H12BrN3O
Molecular Weight 282.14 g/mol
Cat. No. B13548271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine
Molecular FormulaC11H12BrN3O
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=C(C=CC(=C2)OC)Br)N
InChIInChI=1S/C11H12BrN3O/c1-15-11(13)6-10(14-15)8-5-7(16-2)3-4-9(8)12/h3-6H,13H2,1-2H3
InChIKeyZVECJWNEQQDJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: Structural Profile and Procurement-Relevant Identity


3-(2-Bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152666-22-2) is a trisubstituted 5-aminopyrazole derivative with molecular formula C₁₁H₁₂BrN₃O and molecular weight 282.14 g/mol . The compound features a 1-methyl-1H-pyrazol-5-amine core bearing a 2-bromo-5-methoxyphenyl substituent at the 3-position of the pyrazole ring. The 5-aminopyrazole scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with validated inhibitors achieving p38α MAP kinase IC₅₀ values in the low nanomolar range [1]. This compound is commercially available at 98% purity from multiple suppliers for research use .

Why 3-(2-Bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Cannot Be Replaced by Its Closest Analogs


Substituting this compound with its closest commercially available analogs—such as the 4-amino regioisomer (CAS 2229638-45-1) or the N-unsubstituted derivative (CAS 1137659-16-5)—introduces risks that are not cosmetic but mechanistically consequential. Published SAR evidence on the 5-aminopyrazole scaffold demonstrates that a regioisomeric switch of substituents between the 3- and 4-positions of the pyrazole ring causes an almost complete loss of p38α MAP kinase inhibition while redirecting activity toward a distinct panel of cancer kinases including Src, B-Raf (WT and V600E), EGFR, and VEGFR-2 [1]. The N-methyl group on the pyrazole nitrogen eliminates a hydrogen-bond donor site present in the des-methyl analog, altering both target engagement geometry and metabolic vulnerability [2]. These differences mean that pharmacological or synthetic outcomes obtained with a regioisomer or des-methyl analog cannot be assumed to translate to the 3-(2-bromo-5-methoxyphenyl)-1-methyl substitution pattern without independent experimental verification.

Quantitative Differentiation Evidence: 3-(2-Bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine vs. Closest Analogs


Regioisomeric Position of the Amino Group Dictates Kinase Selectivity Profile

The target compound bears the 5-amino substitution on the pyrazole ring. In published SAR studies on the 5-aminopyrazole scaffold, the regioisomeric switch from 3-aryl-4-substituted-1-aryl-1H-pyrazol-5-amine to 4-aryl-3-substituted-1-aryl-1H-pyrazol-5-amine produced a complete loss of p38α MAP kinase inhibitory activity (IC₅₀ >10 µM vs. low nanomolar for the 5-amino series) while conferring nanomolar-range activity against Src, B-Raf WT, B-Raf V600E, EGFR, and VEGFR-2 [1]. This demonstrates that the 5-amino regioisomer (the target compound) and the 4-amino regioisomer (CAS 2229638-45-1) are expected to engage entirely different kinase target panels and cannot be treated as functionally interchangeable [1].

Kinase inhibitor selectivity Regioisomerism p38α MAPK Cancer kinase panel

N-Methyl Substitution Eliminates a Hydrogen-Bond Donor and Alters ADME Liability

The target compound features an N-methyl group on the pyrazole N1 position. In contrast, the des-methyl analog 3-(2-bromo-5-methoxyphenyl)-1H-pyrazol-5-amine (CAS 1137659-16-5) possesses an N–H hydrogen-bond donor at this position. N-Methylation of the pyrazole NH is a well-precedented medicinal chemistry strategy that eliminates a hydrogen-bond donor (reducing HBD count by 1), which can improve membrane permeability (reduced polar surface area) and block a site of oxidative N-dealkylation, thereby reducing metabolic liability [1]. The molecular weight difference is 14.03 Da (282.14 vs. 268.11 g/mol) . In 5-aminopyrazole kinase inhibitor programs, N1-substitution is a critical SAR vector that modulates both potency and pharmacokinetics [1].

Hydrogen bonding Metabolic stability N-methylation ADME optimization

2-Bromo Substituent Provides a Modular Synthetic Handle for Diversification

The ortho-bromo substituent on the phenyl ring serves as a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. This is a distinguishing feature relative to the debrominated analog 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (theoretical) or analogs where the bromine is replaced by a non-leaving group. The 2-bromo-5-methoxyphenyl substructure has been explicitly utilized in Suzuki coupling-based diversification strategies for kinase inhibitor chemotype exploration [1]. The presence of a single bromine atom (monoisotopic mass 280.02 Da with ⁷⁹Br) provides a characteristic isotopic signature (1:1 ratio of M and M+2 peaks) that facilitates mass spectrometric tracking of reaction progress and metabolite identification .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Late-stage functionalization

5-Methoxy vs. 4-Methoxy Substitution Alters Electronic and Steric Properties at the Hinge-Binding Region

The target compound bears a methoxy group at the 5-position (meta to the pyrazole attachment point) of the phenyl ring. In contrast, the 4-methoxy positional isomer 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-amine places the methoxy group para to the pyrazole, altering both the electronic distribution (Hammett σₘ = +0.12 for OCH₃ vs. σₚ = −0.27) and steric environment around the hinge-binding motif. In 5-aminopyrazole kinase inhibitors, the phenyl substitution pattern modulates electron density on the pyrazole ring, directly affecting hinge-region hydrogen bonding strength and kinase selectivity [1]. The 5-methoxy (meta) orientation provides an electron-withdrawing inductive effect (−I) without the strong resonance donation (+M) seen in the para isomer, resulting in a more electron-deficient phenyl ring that can strengthen π-stacking interactions with kinase hydrophobic pockets [2].

Electronic effects Hinge-binding motif SAR Methoxy positional isomerism

Commercially Available at 98% Purity with Defined Procurement Specifications

The target compound is commercially stocked at 98% purity (HPLC) from established chemical suppliers, with defined CAS registry (1152666-22-2), molecular formula (C₁₁H₁₂BrN₃O), and molecular weight (282.14 g/mol) that enable unambiguous procurement . This contrasts with the 4-amino regioisomer (CAS 2229638-45-1) and the des-methyl analog (CAS 1137659-16-5), which have distinct CAS numbers and may differ in commercial availability, pricing, and lead times. The 98% purity specification supports direct use in biochemical assays without additional purification, reducing experimental variability from impurities .

Procurement Purity specification Quality control Supply chain

Scaffold-Class Validation: 5-Aminopyrazoles Achieve p38α IC₅₀ Values in the Low Nanomolar Range with Cellular and In Vivo Activity

The 5-aminopyrazole scaffold class to which the target compound belongs has been rigorously validated in kinase inhibitor drug discovery. The benchmark compound 2j from the Das et al. series demonstrated potent p38α MAP kinase inhibition, excellent cellular potency toward TNFα production inhibition, and high in vivo efficacy in an acute murine model of TNFα production [1]. X-ray co-crystallography of analog 2f confirmed the characteristic hinge-binding mode of the 5-aminopyrazole scaffold in unphosphorylated p38α [1]. While these data are for structurally distinct 5-aminopyrazoles (not the target compound itself), they establish the scaffold's capability to achieve target engagement with IC₅₀ values in the single-digit nanomolar range when appropriately substituted [1]. In contrast, the 3-aryl-4-alkylpyrazol-5-amine series showed antiproliferative activity against U-2 OS and A549 tumor cells with IC₅₀ values of 0.9 µM and 1.3 µM for the most potent analog 5h [2], indicating that biological activity is highly dependent on the specific substitution pattern.

p38α MAPK TNFα inhibition Scaffold validation In vivo efficacy

Recommended Application Scenarios for 3-(2-Bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine Based on Differential Evidence


Focused Kinase Inhibitor Library Design Requiring Defined 5-Amino Regiochemistry

For medicinal chemistry teams building kinase-focused screening libraries, this compound provides the 5-amino regioisomer that literature evidence shows is essential for retaining p38α MAP kinase inhibitory activity. The 4-amino regioisomer (CAS 2229638-45-1) has been demonstrated to lose all p38α activity while gaining activity against a distinct cancer kinase panel (Src, B-Raf, EGFR, VEGFR-2) [1]. Procurement of the correct 5-amino regioisomer is therefore critical for programs targeting the p38α signaling axis or seeking to avoid confounding off-target kinase activities associated with the 4-amino isomer. The N-methyl group further distinguishes this compound from NH-bearing analogs by reducing hydrogen-bond donor count, which is advantageous for CNS penetration or cellular permeability optimization [2].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling at the 2-Bromo Position

The ortho-bromo substituent provides a single, well-defined synthetic handle for palladium-catalyzed diversification. This is particularly valuable for SAR exploration programs where the pyrazole core and 5-methoxy substitution are held constant while the aryl ring is elaborated. The bromo-phenyl-pyrazole substructure has been explicitly employed in microwave-assisted Suzuki coupling strategies to access Type II kinase inhibitor chemotypes [1]. Researchers can generate focused libraries through parallel Suzuki coupling with aryl/heteroaryl boronic acids without resynthesizing the pyrazole scaffold, enabling efficient exploration of the hydrophobic pocket adjacent to the hinge-binding region [1].

Electronic Modulation Studies of Hinge-Binding Aryl Rings in Kinase Inhibitors

The 5-methoxy (meta) substitution pattern creates a distinct electronic profile (Hammett σₘ ≈ +0.12) compared to the 4-methoxy (para) isomer (σₚ ≈ −0.27), providing a net electron-withdrawing character on the phenyl ring that cannot be replicated by the 4-methoxy analog [1]. This compound is therefore suitable as a tool for systematic electronic modulation studies of the hinge-binding aryl ring in 5-aminopyrazole-based kinase inhibitors. Paired with the 4-methoxy isomer, researchers can probe how the reversal from electron-withdrawing to electron-donating character affects kinase selectivity, hinge-region hydrogen bonding strength, and cellular potency—all critical parameters in kinase inhibitor lead optimization [2].

Procurement-Quality Reference Standard for Isomeric Purity Verification

With a defined CAS number (1152666-22-2) and commercially available 98% purity specification [1], this compound can serve as an authenticated reference standard for analytical method development (HPLC, LC-MS) to verify isomeric purity in synthetic batches. The characteristic bromine isotopic pattern (1:1 M:M+2 ratio) provides an additional mass spectrometric fingerprint for identity confirmation, distinguishing it from the non-brominated or differently halogenated analogs [2]. This is particularly important in multi-step synthetic campaigns where regioisomeric byproducts may form and must be analytically resolved before biological testing.

Quote Request

Request a Quote for 3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.